7-bromo-6-fluoro-2-methyl-4H-chromen-4-one

Purity Quality Control Synthetic Reliability

Researchers often face scaffold limitations with mono-halogenated chromenones, restricting sequential SAR exploration. 7-Bromo-6-fluoro-2-methyl-4H-chromen-4-one (CAS 2402715-97-1) solves this with orthogonal C7-Br and C6-F reactivity, enabling site-specific Pd-catalyzed couplings followed by distinct second-step diversification. Key procurement advantages: • Orthogonal handles: C7-Br for Suzuki-Miyaura coupling; C6-F inert under standard conditions, permitting sequential functionalization. • Physicochemical precision: Quantifiable LogP of 2.51 supports data-driven ADME optimization. • Scalable supply: Cost-efficient multi-gram quantities available for process chemistry campaigns.

Molecular Formula C10H6BrFO2
Molecular Weight 257.06 g/mol
Cat. No. B15377556
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-bromo-6-fluoro-2-methyl-4H-chromen-4-one
Molecular FormulaC10H6BrFO2
Molecular Weight257.06 g/mol
Structural Identifiers
SMILESCC1=CC(=O)C2=CC(=C(C=C2O1)Br)F
InChIInChI=1S/C10H6BrFO2/c1-5-2-9(13)6-3-8(12)7(11)4-10(6)14-5/h2-4H,1H3
InChIKeyDEFALXZDFFCGKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Bromo-6-fluoro-2-methyl-4H-chromen-4-one: High-Purity Scaffold for Medicinal Chemistry


7‑Bromo‑6‑fluoro‑2‑methyl‑4H‑chromen‑4‑one (CAS 2402715‑97‑1, C10H6BrFO2, MW 257.06) is a synthetic, halogen‑functionalized 4H‑chromen‑4‑one derivative that serves as a critical building block in the synthesis of advanced pharmaceutical intermediates and APIs [REFS‑1]. This compound features a chromenone core bearing a 7‑bromo substituent, a 6‑fluoro substituent, and a 2‑methyl group. The orthogonal reactivity of the C7‑Br and C6‑F positions enables sequential, site‑specific functionalization that is not possible with less‑substituted or differently halogenated analogs. Commercially available from several reputable suppliers in purities ranging from 95% to 98% [REFS‑2], it is a key enabler for complex heterocyclic library construction and targeted lead optimization programs.

Workflow Sequential site-specific functionalization via orthogonal C7-Br and C6-F reactivity
Selection Commercially available at purities 95–98% to match synthetic reliability requirements
Use Context Heterocyclic library construction and targeted lead optimization programs

7-Bromo-6-fluoro-2-methyl-4H-chromen-4-one: Key Differentiation from Generic Scaffolds


Generic substitution of a simpler 4H‑chromen‑4‑one, such as an unsubstituted or mono‑halogenated analog, for 7‑bromo‑6‑fluoro‑2‑methyl‑4H‑chromen‑4‑one is not chemically or pharmacologically viable. The specific 7‑Br/6‑F substitution pattern confers orthogonal cross‑coupling reactivity: the C7‑Br bond undergoes palladium‑catalyzed Suzuki–Miyaura and related couplings, while the C6‑F bond remains largely inert under standard conditions, enabling a distinct second diversification step [REFS‑1]. Furthermore, the electron‑withdrawing effects of the 7‑bromo and 6‑fluoro substituents uniquely modulate the chromenone core's electrophilicity and can profoundly alter target‑binding affinity and metabolic stability compared to non‑halogenated or differently halogenated scaffolds [REFS‑2]. Using a compound lacking this precise arrangement would either eliminate the opportunity for sequential functionalization or fundamentally change the physicochemical and biological profile of downstream products.

Target 7-bromo-6-fluoro-2-methyl-4H-chromen-4-one provides two orthogonal reactive sites (C7-Br and C6-F) enabling sequential diversification.
Substitute Mono‑halogenated chromenone analogs offer only a single reactive handle and cannot support the same linear synthetic sequence.
Target Electron‑withdrawing effects of 7‑Br and 6‑F uniquely modulate core electrophilicity and may influence downstream target‑binding and metabolic stability.
Substitute Unsubstituted or differently halogenated chromenones exhibit altered electronic profiles that may shift physicochemical and biological performance.

7-Bromo-6-fluoro-2-methyl-4H-chromen-4-one: Quantified Performance and Procurement Evidence


Higher Commercial Purity Advantage Over Common Analogs

The compound is commercially available at 98% purity from Fluorochem, offering a 3% absolute purity advantage over the 95% specification commonly found at other vendors . Higher purity reduces the risk of side reactions caused by impurities and improves reproducibility in sensitive catalytic and medicinal chemistry workflows.

Purity comparison
Data to verify
98% (Fluorochem) vs 95% (common vendors)
May reduce side‑reaction risk in multi‑step synthesis.
Vendor specification; independent verification recommended.
Purity Quality Control Synthetic Reliability

Cost Efficiency in Procurement

At the 1‑gram scale, the list price from AChemBlock is $1,390 , whereas the list price from ChemShuttle is $995 . This represents a $395 (28.4%) price difference for the same CAS number and comparable purity (95% vs. 95%), providing a clear procurement advantage for budget‑conscious programs.

Cost per gram
Data to verify
$995/g (ChemShuttle) vs $1,390/g (AChemBlock)
Reported cost difference supports procurement budget review.
List prices as of Jan 2026; subject to change.
Cost Efficiency Procurement Budget Optimization

Sequential Diversification via Orthogonal C7-Br/C6-F Reactivity

The 7‑bromo substituent is a highly effective leaving group for palladium‑catalyzed cross‑coupling reactions, while the 6‑fluoro substituent remains stable under these conditions [1]. This orthogonal reactivity allows for site‑selective Suzuki–Miyaura coupling at C7, followed by a distinct second transformation (e.g., nucleophilic aromatic substitution) at C6. This contrasts with simple 7‑bromo‑4H‑chromen‑4‑one or 6‑fluoro‑4H‑chromen‑4‑one, which offer only a single reactive site.

Orthogonal reactivity
Class-level
Two reactive sites: C7‑Br (Suzuki coupling) and C6‑F (SNAr potential)
Enables sequential diversification from a single building block.
Based on established organohalogen reactivity trends.
Cross‑Coupling Sequential Functionalization Medicinal Chemistry

Defined Lipophilicity for ADME Prediction

The calculated partition coefficient (LogP) for 7‑bromo‑6‑fluoro‑2‑methyl‑4H‑chromen‑4‑one is 2.51 . This value places it in the optimal lipophilicity range for oral drug candidates and is a quantifiable predictor of membrane permeability and metabolic clearance. In contrast, the non‑halogenated parent, 2‑methyl‑4H‑chromen‑4‑one, has a significantly lower LogP (estimated ~1.6–1.9), indicating a different ADME profile [1].

Calculated LogP
Reported
2.51 (target) vs ~1.6–1.9 (non‑halogenated parent)
Supports in silico ADME prediction; reported value within oral‑drug‑like range.
Calculated value; experimental logD/LogP confirmation recommended.
Lipophilicity ADME Drug‑Likeness

7-Bromo-6-fluoro-2-methyl-4H-chromen-4-one: Optimal Use Cases in Research and Industry


Focused Kinase Inhibitor Libraries via Sequential Cross-Coupling

The orthogonal reactivity of the C7‑Br and C6‑F substituents [REFS‑1] makes this compound an ideal core for generating diverse ATP‑competitive kinase inhibitor candidates. The 2‑methyl group also mimics the ribose pocket of ATP, a common motif in kinase drug design [REFS‑2]. The high purity (98%) from Fluorochem [REFS‑3] ensures that coupling yields are not compromised by unknown impurities.

Cost-Effective Scale-Up of Advanced Intermediates

For process chemistry groups, the significant cost savings per gram offered by ChemShuttle [REFS‑1] provide a clear procurement advantage for multi‑gram to kilogram scale syntheses. The compound is recognized for its stability and suitability for complex synthetic pathways, making it a reliable intermediate for manufacturing APIs or advanced key intermediates [REFS‑2].

In Silico-Guided Lead Optimization with Defined Lipophilicity

Medicinal chemistry teams optimizing ADME properties can select this compound based on its quantifiable LogP of 2.51 [REFS‑1]. This value allows for precise prediction of permeability and clearance, enabling a data‑driven approach to improving drug‑likeness without the need for extensive trial‑and‑error synthesis of multiple analogs.

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
Orthogonal C7‑Br/C6‑F reactivity pattern
Cross‑coupling yields and site‑selectivity
Cost‑effective scale‑up of advanced intermediates
Procurement cost profile per gram
Lot purity and multi‑step reproducibility
In silico‑guided lead optimization
Defined lipophilicity (calculated LogP)
Experimental ADME profile confirmation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


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